molecular formula C2H6N4S B014930 Guanidine thiocyanate CAS No. 593-84-0

Guanidine thiocyanate

Cat. No. B014930
CAS RN: 593-84-0
M. Wt: 118.16 g/mol
InChI Key: ZJYYHGLJYGJLLN-UHFFFAOYSA-N
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Description

Guanidine thiocyanate is a compound known for its utility in various chemical synthesis processes and applications in materials science. One notable approach to its use is in the synthesis of graphitic carbon nitride (g-C3N4) through a thermally-induced desulfurization and polymerization process from guanidine thiocyanate, which shows enhanced photocatalytic activities for hydrogen evolution (Long, Lin, & Wang, 2014).

Synthesis Analysis

Guanidine derivatives, including those from guanidine thiocyanate, are synthesized through various methods. For instance, guanidine derivatives of methylcytisine were obtained by converting its 9-amino-derivative into the corresponding thiocarboxamide and then into trisubstituted guanidines using HgCl2 in the presence of aromatic amines (Petrova et al., 2019). Another method involves the ultrasound-assisted synthesis of substituted guanidines from thioureas, using 2,4,6-trichloro-1,3,5-triazine as a dehydrosulfurization reagent, facilitating rapid access to highly substituted guanidines under mild conditions (Pattarawarapan et al., 2016).

Molecular Structure Analysis

The molecular structure of guanidine thiocyanate and its derivatives plays a crucial role in their chemical reactivity and applications. The structure-related properties are exemplified in the synthesis of novel phosphorylated guanidine derivatives and their evaluation for anti-inflammatory activities, highlighting the impact of substituents on guanidine's potency (Katla et al., 2013).

Chemical Reactions and Properties

Guanidine thiocyanate participates in various chemical reactions, leading to the formation of novel compounds with potential biological and catalytic applications. For example, the synthesis of guanidines from pyrrolidin-2-one involves key steps like N-acyliminium ion coupling reactions and direct guanylation with bis-Boc-thiourea and HgCl2 (Louwrier, Tuynman, & Hiemstra, 1996).

Physical Properties Analysis

The physical properties of guanidine thiocyanate, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not directly found, the synthesis methodologies imply considerations of these properties in the reactions' conditions and outcomes.

Chemical Properties Analysis

Guanidine thiocyanate's chemical properties, including reactivity with other compounds, potential as a precursor for materials synthesis, and role in catalysis, are demonstrated through its conversion into graphitic carbon nitride with superior photocatalytic activities (Long, Lin, & Wang, 2014). This illustrates its chemical versatility and potential for application in renewable energy technologies.

Safety And Hazards

Guanidine thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects .

Future Directions

The guanidine thiocyanate-high EDTA (GTHE) method was established and optimized for recovering high quantity and quality of RNA from long-term heavy metal-contaminated soils . This method is useful to study microbes of contaminated habitats . Guanidine Thiocyanate-Induced High-Quality Perovskite Film for Efficient Tin-Based Perovskite Solar Cells is another area of research .

properties

IUPAC Name

guanidine;thiocyanic acid
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InChI

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZJYYHGLJYGJLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)S.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060478
Record name Thiocyanic acid, compd. with guanidine (1:1)
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Molecular Weight

118.16 g/mol
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Physical Description

Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Thiocyanic acid, compd. with guanidine (1:1)
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Record name Guanidine thiocyanate
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Product Name

Guanidine thiocyanate

CAS RN

593-84-0
Record name Guanidine thiocyanate
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Record name Guanidine thiocyanate
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Record name Guanidinium thiocyanate
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Record name GUANIDINE THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine thiocyanate
Reactant of Route 2
Guanidine thiocyanate
Reactant of Route 3
Guanidine thiocyanate
Reactant of Route 4
Guanidine thiocyanate
Reactant of Route 5
Guanidine thiocyanate
Reactant of Route 6
Guanidine thiocyanate

Citations

For This Compound
33,500
Citations
R McGookin - Nucleic Acids, 1984 - Springer
This method relies on the strong chaotropic nature of the reagents involved to completely denature any ribonuclease (RNase) present in the sample. After lysis in guanidine thiocyanate …
SC Tao, Y Li, YH Liu, XM Ma, J Cheng - Biotechniques, 2003 - Future Science
… and thiocyanate (6) and 3–6 M guanidine thiocyanate (7). We have studied the effect of 3 M guanidine thiocyanate on the temperature dependence of DNA chip-based hybridization. A …
Y Nishimoto, S Mizutani, T Nakajima, F Hosoda… - Gut, 2016 - gut.bmj.com
… Our findings indicate that faecal sample storage in test tubes filled with 4 M guanidine thiocyanate solution at RT could be a practical alternative to fresh-frozen storage for taxonomic …
Number of citations: 48 0-gut-bmj-com.brum.beds.ac.uk
LW Ding, QY Sun, ZY Wang, YB Sun, ZF Xu - Analytical Biochemistry, 2008 - Elsevier
… were significantly lower than those of the guanidine thiocyanate method. The A 260 /A 280 ratios of the RNA samples isolated by the guanidine thiocyanate method, however, were very …
B Long, J Lin, X Wang - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
… organosulfur compound, guanidine thiocyanate, has been … gC 3 N 4 synthesized from guanidine thiocyanate exhibited a much … to the carbon nitride polymer from guanidine thiocyanate. …
Number of citations: 200 0-pubs-rsc-org.brum.beds.ac.uk
K Hosomi, H Ohno, H Murakami, Y Natsume-Kitatani… - Scientific reports, 2017 - nature.com
… Guanidine thiocyanate (GuSCN) solution is used as a less onerous way compared with a frozen method to transport and stock fecal samples at room temperature for DNA analysis; …
Number of citations: 54 0-www-nature-com.brum.beds.ac.uk
DAM Zaia, H Santana, R Toppan… - Journal of the Brazilian …, 2004 - SciELO Brasil
… guanidine thiocyanate has been formed immediately after isomerization of ammonium thiocyanate to thiourea. Guanidine thiocyanate … -200 ºC to obtain guanidine thiocyanate, 42 thus …
Number of citations: 11 www.scielo.br
JE Nelson, SA Krawetz - Analytical biochemistry, 1992 - Elsevier
… We have observed that the guanidine thiocyanate containing lysate solution is miscible in isobutyl alcohol, yet the DNA contained as part of this lysate solution is immediately …
RK Meyer, B Oesch, R Fatzer, A Zurbriggen… - Journal of …, 1999 - Am Soc Microbiol
… However, following treatment of the tissue with heat and guanidine thiocyanate (Gh treatment), the ELISA discriminated BSE-specific PrP Sc from PrP C in bovine brain homogenates. …
Number of citations: 52 journals.asm.org
OV Stepanenko, OV Stepanenko, IM Kuznetsova… - PLoS …, 2012 - journals.plos.org
… Therefore, to probe unfolding and refolding processes of FPs we chose guanidine thiocyanate (GTC) which is known to have stronger denaturanting action in comparison with …
Number of citations: 25 journals.plos.org

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